molecular formula C25H23F3N4O3 B2481635 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1251580-85-4

2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2481635
CAS No.: 1251580-85-4
M. Wt: 484.479
InChI Key: ZKZRLBAXKNSGQH-UHFFFAOYSA-N
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Description

This compound, 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, is a recognized and potent Janus Kinase 3 (JAK3) inhibitor . Its primary research value lies in the selective disruption of the JAK-STAT signaling pathway, which is critically involved in immune cell function, proliferation, and inflammatory responses. By specifically targeting JAK3, a kinase predominantly expressed in immune cells, this inhibitor serves as a crucial tool compound for investigating T-cell mediated processes , including those in autoimmune diseases such as rheumatoid arthritis and psoriasis. Research utilizing this compound has been instrumental in elucidating the role of JAK3 in hematopoiesis and immunological disorders . Its mechanism involves competitive binding to the ATP-binding site of the JAK3 kinase domain, thereby preventing phosphorylation and subsequent activation of downstream STAT transcription factors. This targeted action makes it an invaluable asset for studying cytokine signaling, immune cell regulation, and for the preclinical evaluation of therapeutic strategies aimed at modulating specific immune pathways without broadly inhibiting other JAK family members. Further applications extend to basic research in oncological contexts where JAK-STAT signaling is dysregulated .

Properties

IUPAC Name

2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O3/c1-35-12-6-11-31-16-29-22-20(17-7-3-2-4-8-17)14-32(23(22)24(31)34)15-21(33)30-19-10-5-9-18(13-19)25(26,27)28/h2-5,7-10,13-14,16H,6,11-12,15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZRLBAXKNSGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide represents a novel class of pyrrolopyrimidine derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N4O3C_{26}H_{28}N_{4}O_{3} with a molecular weight of 444.5 g/mol. The structural complexity includes a pyrrolopyrimidine core that is crucial for its biological activity.

Property Value
Molecular FormulaC26H28N4O3
Molecular Weight444.5 g/mol
IUPAC NameN-(3,4-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Purity≥95%

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrrolopyrimidine derivatives. The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

  • Inhibition of COX Enzymes :
    • The compound demonstrated significant inhibition of both COX-1 and COX-2 enzymes. IC50 values were reported to be comparable to established anti-inflammatory drugs such as diclofenac and celecoxib.
    • For instance, one study reported IC50 values for similar derivatives against COX enzymes ranging from 19.45 μM to 42.1 μM .
  • Mechanism of Action :
    • The mechanism involves the suppression of inflammatory mediators such as nitric oxide (NO) and cytokines through the inhibition of NF-κB signaling pathways .

Anticancer Activity

Pyrrolopyrimidine derivatives have also been investigated for their anticancer properties.

  • Cell Proliferation Inhibition :
    • In vitro studies indicated that the compound could inhibit the proliferation of various cancer cell lines. The exact IC50 values vary depending on the type of cancer cell line tested.
    • A relevant study reported that similar compounds exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
  • Apoptosis Induction :
    • Mechanistic studies suggested that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of pyrrolopyrimidine derivatives:

  • Synthesis and Evaluation :
    • A series of derivatives were synthesized and evaluated for their anti-inflammatory and anticancer activities using standard bioassays.
    • The findings indicated that modifications on the pyrrolopyrimidine structure significantly influenced biological activity, emphasizing structure-activity relationships (SAR) .
  • Comparative Studies :
    • Comparative studies with existing anti-inflammatory agents showed that some derivatives exhibited superior efficacy in inhibiting COX enzymes and reducing inflammation in animal models .

Scientific Research Applications

Structural Features

The compound features:

  • A pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity.
  • A methoxypropyl group that enhances lipophilicity, potentially improving bioavailability.
  • A trifluoromethyl group that may influence pharmacokinetic properties.

Anticancer Activity

Research indicates that compounds similar to this pyrrolo[3,2-d]pyrimidine derivative exhibit promising anticancer properties. Studies have shown that:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases critical for DNA replication and repair processes.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated enhanced cytotoxicity due to increased cellular uptake facilitated by the methoxy substitution.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)12.5Topoisomerase inhibition
A549 (Lung)10.0DNA interaction
HeLa (Cervical)15.0Apoptosis induction

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent.

Antibacterial Activity

In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus8 µg/mLStrong
Escherichia coli16 µg/mLModerate

The thioether moiety present in similar derivatives may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neurological Applications

Emerging research suggests potential applications in treating neurological disorders due to the compound's ability to cross the blood-brain barrier.

Neuroprotective Effects

Preliminary studies indicate that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis.

Comparison with Similar Compounds

Core Heterocycle Modifications

Pyrrolo[3,2-d]pyrimidine Derivatives
  • N-(4-(4-(6-Chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide (1398118-36-9) :
    • Key Differences :
  • Side Chain : Thiazol-2-yl acetamide vs. trifluoromethylphenyl acetamide.
    • Implications : The dioxo groups may enhance binding to polar targets (e.g., kinases), while the thiazole ring increases rigidity.
Thiazolo-Pyrrolo-Pyrimidine Hybrids
  • 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8) :
    • Key Differences :
  • Substituents : Triazole-thiol group at position 6 vs. acetamide in the target compound.
    • Implications : The thiol group may confer redox activity or metal-binding properties absent in the target compound.
Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example 83 (Chromen-4-one derivative) :
    • Key Differences :
  • Core : Pyrazolo[3,4-d]pyrimidine replaces pyrrolo[3,2-d]pyrimidine.
  • Substituents : Fluorophenyl and chromen-4-one groups.
    • Implications : Pyrazole rings often improve metabolic stability, while chromen-4-one (coumarin) may enhance fluorescence or anticoagulant activity.

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison
Compound Core Structure Key Substituents Potential Impact
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Methoxypropyl, 7-phenyl, trifluoromethylphenyl acetamide High lipophilicity (logP ~4.5*), moderate solubility via acetamide H-bonding
1398118-36-9 Pyrrolo[3,2-d]pyrimidine 6-Chloro, 2,4-dioxo, thiazol-2-yl acetamide Increased polarity (dioxo), possible kinase inhibition
Compound 8 Thiazolo-pyrrolo-pyrimidine Triazole-thiol, 4-methoxyphenyl Metal-binding capacity, redox activity
Example 83 Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one Enhanced metabolic stability, fluorescence

*Predicted based on trifluoromethyl group’s contribution.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?

The pyrrolo[3,2-d]pyrimidine core is typically synthesized via cyclization reactions. For example, fluorinated pyrimidine precursors (e.g., 6-fluoropyrimidine derivatives) can react with aminophenyl acetamides under mild conditions (120°C in NMP) to form the fused heterocyclic system . Purification often involves column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate intermediates with yields ranging from 30–40% .

Example Reaction Conditions Table

StepReagents/ConditionsYieldReference
Core Formation6-fluoropyrimidine + aminophenyl acetamide in NMP, 120°C, 16 h31%
PurificationSilica gel column (CH₂Cl₂/MeOH, 50:1)>95% purity

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and analytical methods:

  • NMR : Chemical shifts for pyrrolo[3,2-d]pyrimidine carbons (e.g., C37–C39 bond angles: 122.2°, 119.6°) confirm structural integrity .
  • HPLC : Purity validation (e.g., >95% under CH₃CN/H₂O gradients) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with calculated molecular weights .

Q. What are the solubility and stability considerations for this compound?

Solubility is highly solvent-dependent. Polar aprotic solvents (e.g., DMSO, NMP) enhance solubility due to the trifluoromethyl and acetamide groups. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the pyrrolopyrimidine core .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature) to improve yields by 20–30% . AI-driven platforms like COMSOL Multiphysics simulate reaction kinetics, enabling real-time adjustments in multi-step syntheses .

Q. What are the structure-activity relationships (SAR) for modifying substituents on this compound?

Key SAR insights:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Methoxypropyl Chain : Adjusting the alkyl chain length (e.g., from methoxyethyl to methoxypropyl) increases target affinity by 2-fold in kinase inhibition assays .
  • Acetamide Linker : Replacing sulfur with oxygen in the linker reduces cytotoxicity while retaining activity .

SAR Modification Table

SubstituentModificationEffect on Activity
R₁ (Trifluoromethyl)Replace with Cl↓ Binding affinity by 50%
R₂ (Methoxypropyl)Shorten to methoxyethyl↓ Solubility by 30%

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay variability. For example, conflicting IC₅₀ values (e.g., 0.5 µM vs. 2.0 µM in kinase assays) may result from differences in:

  • Assay Conditions : ATP concentration (1 mM vs. 10 mM) .
  • Cell Lines : Tumor vs. non-tumor models .
  • Compound Purity : Impurities >5% skew dose-response curves . Standardization using orthogonal assays (e.g., SPR for binding, cell viability for efficacy) is recommended .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 h vs. 16 h) while maintaining yields .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
  • Crystallography : X-ray diffraction of co-crystallized compounds with target proteins (e.g., kinases) elucidates binding modes .

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